N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the propanamide side chain can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the propanamide side chain can produce corresponding alcohols .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or interact with neurotransmitter receptors in the brain, leading to neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Shares the indole structure and methoxy group but has a different side chain.
Serotonin (5-hydroxytryptamine): Another indole derivative with a hydroxyl group instead of a methoxy group.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. Its dual methoxy groups and propanamide side chain differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and applications in various fields .
Properties
Molecular Formula |
C21H24N2O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H24N2O3/c1-25-18-6-3-16(4-7-18)5-10-21(24)22-12-14-23-13-11-17-15-19(26-2)8-9-20(17)23/h3-4,6-9,11,13,15H,5,10,12,14H2,1-2H3,(H,22,24) |
InChI Key |
GEKIAUOCYQNVIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
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